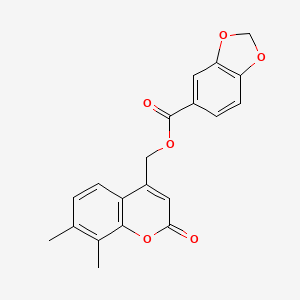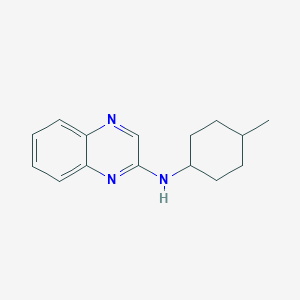![molecular formula C18H19NO3 B7540624 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as CPPene, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. CPPene is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid acts as a potent inhibitor of PKC by binding to the catalytic domain of the enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to cellular responses. This compound inhibits the activation of PKC by preventing the binding of ATP to the catalytic domain of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, this compound has been found to improve cognitive function by reducing amyloid beta deposition and neuroinflammation. In stroke, this compound has been found to reduce brain damage by inhibiting neuronal cell death and reducing inflammation.
实验室实验的优点和局限性
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages include its potent PKC inhibition activity, its ability to inhibit the growth of various cancer cell lines, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the research on 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid. One direction is to improve the synthesis method of this compound to increase its yield and solubility. Another direction is to study its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its downstream targets. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to this compound using sodium borohydride. The yield of this compound obtained from this method is around 60%.
科学研究应用
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer, PKC has been shown to play a crucial role in tumor progression, invasion, and metastasis. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease, PKC has been implicated in the pathogenesis of the disease, and this compound has been found to improve cognitive function in animal models of the disease. In stroke, PKC has been shown to play a role in neuronal cell death, and this compound has been found to reduce brain damage in animal models of stroke.
属性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)17-10-5-11-19(17)13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBAUSDIQDPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)